molecular formula C18H14AsClN B14490763 10-Chloro-6,9-dimethyl-5,10-dihydro-3,4-benzophenarsazine CAS No. 64050-23-3

10-Chloro-6,9-dimethyl-5,10-dihydro-3,4-benzophenarsazine

Cat. No.: B14490763
CAS No.: 64050-23-3
M. Wt: 354.7 g/mol
InChI Key: QNRVMLBJFPQPKL-UHFFFAOYSA-N
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Description

10-Chloro-6,9-dimethyl-5,10-dihydro-3,4-benzophenarsazine is a complex organic compound that belongs to the class of benzophenarsazines This compound is characterized by the presence of chlorine, methyl groups, and an arsenic atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Chloro-6,9-dimethyl-5,10-dihydro-3,4-benzophenarsazine typically involves multi-step organic reactions. One common method involves the reaction of 3,4-dichloroaniline with dimethylamine in the presence of a suitable catalyst to form an intermediate. This intermediate is then subjected to cyclization reactions under controlled conditions to yield the desired benzophenarsazine compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

10-Chloro-6,9-dimethyl-5,10-dihydro-3,4-benzophenarsazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Chlorine and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

10-Chloro-6,9-dimethyl-5,10-dihydro-3,4-benzophenarsazine has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other complex organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 10-Chloro-6,9-dimethyl-5,10-dihydro-3,4-benzophenarsazine involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound may exert its effects through binding to these targets, altering their function, and modulating various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    10-Chloro-6,9-dimethyl-5,10-dihydro-3,4-benzophenarsazine: shares similarities with other benzophenarsazine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties

Properties

CAS No.

64050-23-3

Molecular Formula

C18H14AsClN

Molecular Weight

354.7 g/mol

InChI

InChI=1S/C18H14AsClN/c1-11-7-8-12(2)17-16(11)19-15-10-9-13-5-3-4-6-14(13)18(15)21(17)20/h3-10H,1-2H3

InChI Key

QNRVMLBJFPQPKL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)C)[As]C3=C(N2Cl)C4=CC=CC=C4C=C3

Origin of Product

United States

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